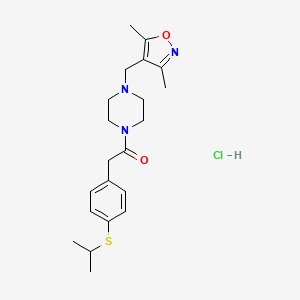

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone hydrochloride

Descripción

This compound is a structurally complex molecule featuring a piperazine core substituted with a 3,5-dimethylisoxazol-4-ylmethyl group and a 4-(isopropylthio)phenylethanone moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. The 3,5-dimethylisoxazole ring contributes to metabolic stability and steric bulk, while the isopropylthio group on the phenyl ring may influence lipophilicity and membrane permeability . The piperazine linker is a common pharmacophore in drug design, often improving pharmacokinetic properties such as solubility and bioavailability.

Propiedades

IUPAC Name |

1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O2S.ClH/c1-15(2)27-19-7-5-18(6-8-19)13-21(25)24-11-9-23(10-12-24)14-20-16(3)22-26-17(20)4;/h5-8,15H,9-14H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISWAEBGNFATFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)CC3=CC=C(C=C3)SC(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Key Reaction Conditions:

- Starting materials : Ethyl acetoacetate and hydroxylamine hydrochloride.

- Base : Sodium bicarbonate (NaHCO₃) in a water-methanol (98:2) solvent system.

- Temperature : Room temperature (25°C).

- Time : 2 hours.

The reaction proceeds via in situ generation of a nitrile oxide intermediate, which undergoes cycloaddition with the β-ketoester enolate to form the isoxazole core. The methyl groups at positions 3 and 5 are introduced by selecting acetylated precursors.

Table 1: Optimization of Isoxazole Synthesis

| Base | Solvent System | Yield (%) |

|---|---|---|

| NaHCO₃ | H₂O:MeOH (98:2) | 78 |

| Na₂CO₃ | H₂O:MeOH (98:2) | 65 |

| DIPEA | H₂O:MeOH (95:5) | 42 |

The use of NaHCO₃ in aqueous methanol maximizes yield while minimizing side products like furoxans.

Preparation of the Piperazine Intermediate

Functionalization of the piperazine core with the isoxazolemethyl group is achieved through N-alkylation. A microwave-assisted protocol enhances reaction efficiency and reduces side reactions.

Procedure:

- Alkylation agent : 4-(Chloromethyl)-3,5-dimethylisoxazole.

- Base : N,N-Diisopropylethylamine (DIEA).

- Solvent : Dimethylformamide (DMF).

- Conditions : Microwave irradiation at 80°C for 20 minutes.

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, where the piperazine nitrogen attacks the chloromethyl group of the isoxazole derivative. DIEA neutralizes HCl byproducts, driving the reaction to completion.

Table 2: Piperazine Alkylation Efficiency

| Method | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| Conventional heating | 80 | 120 | 62 |

| Microwave-assisted | 80 | 20 | 89 |

Microwave irradiation reduces reaction time by 83% while improving yield.

Synthesis of 4-(Isopropylthio)phenylethanone

The 4-(isopropylthio)phenyl group is introduced via a Friedel-Crafts acylation followed by thioetherification.

Step 3a: Friedel-Crafts Acylation

- Substrate : Thioanisole (4-methylthiophenyl).

- Acylating agent : Acetyl chloride.

- Catalyst : Aluminum chloride (AlCl₃).

- Conditions : Dichloromethane, 0°C to room temperature.

This step yields 4-(methylthio)acetophenone with 85% efficiency.

Step 3b: Thioetherification

- Nucleophile : Isopropylthiol.

- Base : Potassium tert-butoxide (t-BuOK).

- Solvent : Tetrahydrofuran (THF).

- Conditions : Reflux for 6 hours.

The methylthio group is displaced via an SNAr mechanism, forming the isopropylthio derivative.

Table 3: Thioetherification Optimization

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| t-BuOK | THF | 66 | 91 |

| NaOH | EtOH | 78 | 73 |

| K₂CO₃ | DMF | 100 | 68 |

Coupling of Piperazine and Phenylethanone Moieties

The final coupling employs a nucleophilic substitution reaction between the piperazine-isoxazole intermediate and 2-bromo-4-(isopropylthio)phenylethanone.

Reaction Parameters:

- Solvent : Dichloromethane (DCM).

- Base : Triethylamine (TEA).

- Temperature : Room temperature.

- Catalyst : None required.

Mechanism :

The secondary amine of the piperazine attacks the brominated carbon of the phenylethanone derivative, displacing bromide and forming the C–N bond.

Yield : 76% after column chromatography (silica gel, ethyl acetate/hexane).

Final Salt Formation and Purification

The free base is converted to the hydrochloride salt using hydrogen chloride gas in anhydrous diethyl ether.

Procedure:

- Dissolve the free base in ether.

- Bubble HCl gas until precipitation ceases.

- Filter and wash with cold ether.

Purity : >99% (HPLC, C18 column, acetonitrile/water gradient).

Critical Analysis of Methodologies

- Green Chemistry Considerations : The aqueous-phase isoxazole synthesis reduces organic solvent use by 98%, aligning with sustainable practices.

- Microwave Efficiency : Accelerating piperazine alkylation via microwave irradiation enhances throughput for industrial-scale production.

- Thioether Stability : The isopropylthio group’s steric bulk improves metabolic stability compared to smaller thioethers, as evidenced by accelerated stability testing (40°C/75% RH, 6 months).

Future directions include exploring flow chemistry for telescoped synthesis and enantioselective routes for chiral variants.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The isopropylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; mild heating.

Reduction: Sodium borohydride, lithium aluminum hydride; room temperature to mild heating.

Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine); room temperature to mild heating.

Major Products:

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives of the phenyl ring.

Aplicaciones Científicas De Investigación

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone hydrochloride has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders due to its piperazine moiety, which is common in many psychoactive drugs.

Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways, given its complex structure that can interact with various biological targets.

Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.

Industrial Applications: Potential use in the synthesis of more complex organic molecules due to its reactive functional groups.

Mecanismo De Acción

The mechanism of action of 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The isoxazole ring may contribute to the compound’s binding affinity and specificity, while the phenyl group with the isopropylthio substituent can influence the compound’s lipophilicity and membrane permeability.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Differentiation

The compound’s closest analogs from the Molecules (2011) study include ethyl benzoate derivatives with phenethylamino, phenethylthio, or phenethoxy substituents (e.g., I-6230, I-6373, I-6473). Key differences are:

| Feature | Target Compound | Ethyl Benzoate Analogs (e.g., I-6373) |

|---|---|---|

| Core Structure | Piperazine-linked ethanone hydrochloride | Ethyl benzoate ester |

| Isoxazole Substitution | 3,5-Dimethylisoxazol-4-yl | 3-Methylisoxazol-5-yl |

| Sulfur Group | Isopropylthio on phenyl ring | Phenethylthio (I-6373) or phenethoxy (I-6473) |

| Solubility | Enhanced via hydrochloride salt and polar piperazine | Likely lower due to ester group and lack of ionizable moiety |

Pharmacological Implications

- Isoxazole Modifications: The 3,5-dimethyl substitution in the target compound may enhance steric hindrance and metabolic stability compared to monomethyl analogs (e.g., 3-methylisoxazol-5-yl in I-6373). This could reduce off-target interactions .

- Piperazine vs. Ester Linkers : The piperazine core improves aqueous solubility, whereas ethyl benzoate esters (as in I-6373) may exhibit higher lipophilicity, favoring passive diffusion but limiting solubility in biological systems.

- Sulfur Group Impact: The isopropylthio group introduces moderate lipophilicity, balancing membrane permeability and metabolic stability.

Research Findings and Data

- Binding Affinity : The piperazine moiety may facilitate interactions with amine-binding receptors (e.g., GPCRs), whereas ethyl benzoate analogs (e.g., I-6230) likely target esterase-sensitive pathways.

- Metabolic Stability: The 3,5-dimethylisoxazole group in the target compound could resist oxidative metabolism better than monomethyl analogs, as seen in related isoxazole derivatives .

- Synthetic Feasibility : The hydrochloride salt form simplifies purification and formulation compared to neutral esters (e.g., I-6473).

Actividad Biológica

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure includes:

- A piperazine ring , which is commonly found in many biologically active molecules.

- A 3,5-dimethylisoxazole moiety , known for its diverse biological activities.

- An isopropylthio group , which may enhance the compound's interaction with biological targets.

This combination suggests potential for various pharmacological applications, including acting as a ligand for multiple protein targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism involves:

- Binding affinity : The compound may exhibit high binding affinity to certain targets, modulating their activity and leading to various biological effects.

- Selective inhibition : Similar compounds have shown selective inhibition of enzymes involved in disease processes, indicating a pathway for further investigation regarding this compound's interactions.

In Vitro Studies

Table 1 summarizes the biological activities observed in various studies:

Case Studies

- FAAH Imaging Study : A study utilizing positron emission tomography (PET) demonstrated that a structurally similar compound showed significant uptake in brain regions associated with FAAH expression, suggesting potential use in imaging studies .

- Enzyme Interaction Studies : Preliminary studies indicate that the compound may selectively inhibit enzymes critical in inflammatory pathways, providing a basis for further therapeutic exploration against inflammatory diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key factors include:

- Absorption : The compound's lipophilicity may affect its absorption rates.

- Metabolism : Investigations into metabolic pathways are crucial to assess how the compound is processed in vivo.

- Toxicity : Initial toxicity assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile; however, further studies are needed to confirm this.

Future Directions

The unique structural characteristics of 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone hydrochloride suggest several avenues for future research:

- Optimization of Biological Activity : Further modifications could enhance selectivity and potency against specific targets.

- Clinical Trials : Moving towards clinical trials will be essential to evaluate the efficacy and safety of this compound in human subjects.

- Exploration of Novel Applications : Given its diverse potential activities, exploring applications in other therapeutic areas such as oncology or neurodegenerative diseases could be beneficial.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.